(S)-2-(4-chloro-3-fluorobenzyl)pyrrolidine (S)-2-(4-chloro-3-fluorobenzyl)pyrrolidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20336063
InChI: InChI=1S/C11H13ClFN/c12-10-4-3-8(7-11(10)13)6-9-2-1-5-14-9/h3-4,7,9,14H,1-2,5-6H2/t9-/m0/s1
SMILES:
Molecular Formula: C11H13ClFN
Molecular Weight: 213.68 g/mol

(S)-2-(4-chloro-3-fluorobenzyl)pyrrolidine

CAS No.:

Cat. No.: VC20336063

Molecular Formula: C11H13ClFN

Molecular Weight: 213.68 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-(4-chloro-3-fluorobenzyl)pyrrolidine -

Specification

Molecular Formula C11H13ClFN
Molecular Weight 213.68 g/mol
IUPAC Name (2S)-2-[(4-chloro-3-fluorophenyl)methyl]pyrrolidine
Standard InChI InChI=1S/C11H13ClFN/c12-10-4-3-8(7-11(10)13)6-9-2-1-5-14-9/h3-4,7,9,14H,1-2,5-6H2/t9-/m0/s1
Standard InChI Key NTZWRKGECGBOBJ-VIFPVBQESA-N
Isomeric SMILES C1C[C@H](NC1)CC2=CC(=C(C=C2)Cl)F
Canonical SMILES C1CC(NC1)CC2=CC(=C(C=C2)Cl)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a five-membered pyrrolidine ring (a saturated heterocycle with one nitrogen atom) attached to a 4-chloro-3-fluorobenzyl group at the second carbon position. The (S)-configuration at the chiral center confers stereochemical specificity, which is critical for interactions with biological targets. The IUPAC name, (2S)-2-[(4-chloro-3-fluorophenyl)methyl]pyrrolidine, reflects this arrangement.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₁H₁₃ClFN
Molecular Weight213.68 g/mol
CAS NumberNot publicly disclosed
IUPAC Name(2S)-2-[(4-chloro-3-fluorophenyl)methyl]pyrrolidine
SMILES NotationC1CC@HCC2=CC(=C(C=C2)Cl)F
InChI KeyNTZWRKGECGBOBJ-VIFPVBQESA-N
Purity (Commercial)≥95% (HPLC)

Stereochemical Considerations

The (S)-enantiomer’s configuration is pivotal for its potential bioactivity. Enantiomeric purity is often a determinant in drug efficacy, as seen in analogous compounds like the MDM2 inhibitor APG-115, where stereochemistry directly influences target binding . Computational modeling suggests that the benzyl group’s halogen substituents (Cl and F) enhance electronegativity, potentially improving membrane permeability and metabolic stability .

Synthetic Methodologies

Challenges in Synthesis

  • Cyclization reactions: Formation of the pyrrolidine ring from linear precursors.

  • Nucleophilic substitution: Introduction of the benzyl group via alkylation or Friedel-Crafts reactions.

  • Asymmetric catalysis: To achieve the desired (S)-configuration, methods such as chiral auxiliary-mediated synthesis or enzymatic resolution may be employed .

Inferred Synthetic Pathways

Drawing from patent US10738058B2, which outlines a four-step synthesis for 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a hypothetical route for the target compound could involve:

  • Ring formation: Cyclization of a γ-aminobutyric acid derivative to yield the pyrrolidine core.

  • Halogenation: Electrophilic aromatic substitution to introduce chlorine and fluorine at the benzyl moiety.

  • Stereochemical control: Use of chiral catalysts or chromatography to isolate the (S)-enantiomer .

Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to minimize byproducts and maximize yield, as demonstrated in related syntheses achieving >99% purity .

SupplierPurityPackagingPrice Range (USD)
VulcanChem95%1 g, 5 g$200–$1,000
ChemShuttle97%100 mg–10 g$150–$900

Future Directions and Research Gaps

The absence of in vivo or clinical data necessitates further investigation into:

  • Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) profiling.

  • Target Validation: High-throughput screening to identify binding partners.

  • Synthetic Optimization: Development of enantioselective routes to improve scalability.

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